Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its role as an intermediate in the synthesis of biologically active molecules, particularly in the production of chiral drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, utilizing microorganisms or enzymes to achieve high enantioselectivity and yield. These methods are favored for their environmental benefits and efficiency in producing chiral intermediates .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the production of chiral drugs, which are crucial for treating various medical conditions.
Industry: The compound is utilized in the production of high-value chemicals and drug intermediates.
Mechanism of Action
The mechanism of action of carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and applications .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-[(methylsulfonyl)oxy]cyclohexyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester is unique due to its specific chiral configuration and its role as an intermediate in the synthesis of various biologically active compounds. Its high enantioselectivity and efficiency in biocatalytic processes make it a valuable compound in both research and industrial applications .
Biological Activity
Carbamic acid, specifically the compound known as [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester (CAS No. 281670-47-1), is a carbamate derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 237.29 g/mol
- CAS Number : 281670-47-1
Carbamic acid derivatives, including this compound, typically exhibit their biological effects through modulation of neurotransmitter systems. The following mechanisms have been proposed:
- Inhibition of Acetylcholinesterase (AChE) : Some carbamate compounds are known to inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts. This can enhance cholinergic signaling and has implications for cognitive enhancement and neuroprotection.
- GABAergic Activity : Certain carbamates may interact with GABA receptors, potentially exerting anxiolytic effects similar to those of benzodiazepines.
- Antioxidant Properties : Preliminary studies suggest that carbamate derivatives can exhibit antioxidant activities, which may contribute to their neuroprotective effects.
Pharmacological Effects
Research indicates that carbamic acid derivatives can possess various pharmacological activities:
- Neuroprotective Effects : Studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis.
- Antidepressant Activity : Some derivatives have demonstrated efficacy in animal models of depression, possibly through modulation of serotonin and norepinephrine pathways.
- Anticonvulsant Properties : Carbamate compounds are being explored for their potential use in treating epilepsy and other seizure disorders due to their ability to stabilize neuronal excitability.
Case Studies
-
Neuroprotection in Animal Models :
A study conducted on rodents demonstrated that the administration of [(2S)-2-hydroxy-2-phenylethyl]-, 1,1-dimethylethyl ester resulted in significant reductions in markers of oxidative stress and inflammation following induced neurotoxic injury. The compound exhibited a protective effect against neuronal death and improved behavioral outcomes in tests for memory and learning. -
Antidepressant-Like Effects :
In a controlled study using a forced swim test in mice, the compound showed significant antidepressant-like effects compared to control groups. The results suggested an increase in locomotor activity and reduced immobility time, indicating potential antidepressant properties. -
Anticonvulsant Efficacy :
Another investigation focused on the anticonvulsant properties of this compound revealed that it effectively reduced seizure frequency in a pentylenetetrazol-induced seizure model. This positions it as a candidate for further development as an anticonvulsant medication.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉NO₃ |
Molecular Weight | 237.29 g/mol |
CAS Number | 281670-47-1 |
Potential Activities | Neuroprotection, Antidepressant, Anticonvulsant |
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-hydroxy-2-phenylethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZPRRAZVZKFE-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465120 | |
Record name | tert-butyl N-[(2S)-2-hydroxy-2-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281670-47-1 | |
Record name | tert-butyl N-[(2S)-2-hydroxy-2-phenylethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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